molecular formula C15H18N2O4S B4124611 N-allyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

N-allyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

Cat. No.: B4124611
M. Wt: 322.4 g/mol
InChI Key: BFVBKQLNHSNWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-allyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide” is a complex organic compound. It contains an allyl group (a carbon chain attached to a nitrogen), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a carbon atom), and an amide group (a carbonyl group attached to a nitrogen atom). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactivity of a compound is largely determined by its functional groups. The allyl group could potentially participate in reactions such as allylic substitution or oxidation. The sulfonyl group is typically quite stable but can participate in certain substitution reactions under the right conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound (such as its melting point, boiling point, solubility, etc.) are determined by its molecular structure. Without experimental data, these properties can’t be accurately predicted .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological system (e.g., a cellular receptor, an enzyme, etc.). Without more information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to assess the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, investigations into its reactivity and potential uses in synthesis, or biological studies to determine its activity and potential as a drug .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-oxo-N-prop-2-enylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-10-16-15(19)13-8-9-14(18)17(13)22(20,21)12-6-4-11(2)5-7-12/h3-7,13H,1,8-10H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVBKQLNHSNWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204162
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-allyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
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Reactant of Route 5
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Reactant of Route 6
N-allyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

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